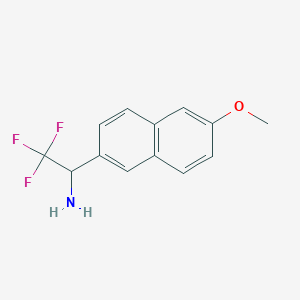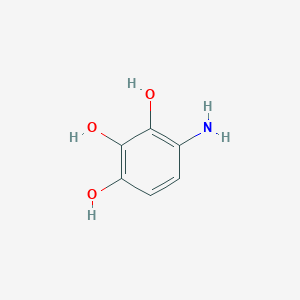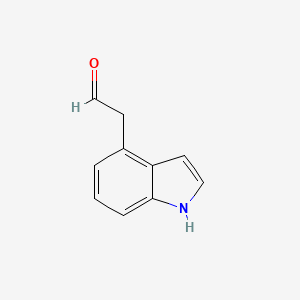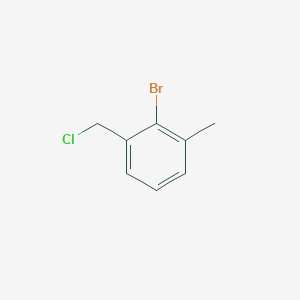
2-Bromo-3-methylbenzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(chloromethyl)-3-methylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a chloromethyl group at the first position, and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(chloromethyl)-3-methylbenzene can be achieved through several methods. One common method involves the bromination of 1-(chloromethyl)-3-methylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the chloromethylation of 2-bromo-3-methylbenzene. This reaction uses formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction conditions are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-1-(chloromethyl)-3-methylbenzene may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(chloromethyl)-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted benzene derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOCH3) are commonly used under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzene derivatives with hydrogen replacing the bromine atom.
Scientific Research Applications
2-Bromo-1-(chloromethyl)-3-methylbenzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of advanced materials, such as polymers and resins, due to its unique chemical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for the synthesis of bioactive molecules.
Chemical Biology: It is used in the study of chemical reactions and mechanisms in biological systems.
Mechanism of Action
The mechanism of action of 2-bromo-1-(chloromethyl)-3-methylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new chemical bonds. In oxidation reactions, the methyl group is oxidized to form carboxylic acids or aldehydes through the transfer of electrons to the oxidizing agent.
Comparison with Similar Compounds
2-Bromo-1-(chloromethyl)-3-methylbenzene can be compared with similar compounds such as:
2-Bromo-1-(chloromethyl)benzene: Lacks the methyl group at the third position, resulting in different chemical properties and reactivity.
1-(Chloromethyl)-3-methylbenzene:
2-Bromo-3-methylbenzene: Lacks the chloromethyl group, leading to different chemical behavior and uses.
The presence of both the bromine atom and the chloromethyl group in 2-bromo-1-(chloromethyl)-3-methylbenzene makes it unique and versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C8H8BrCl |
|---|---|
Molecular Weight |
219.50 g/mol |
IUPAC Name |
2-bromo-1-(chloromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5H2,1H3 |
InChI Key |
IRXYCAXKHCJPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
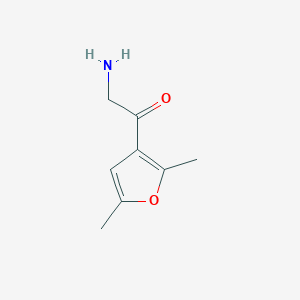
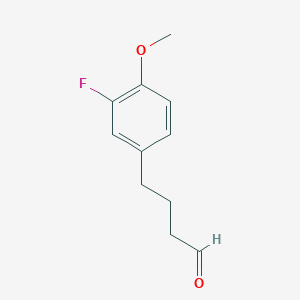

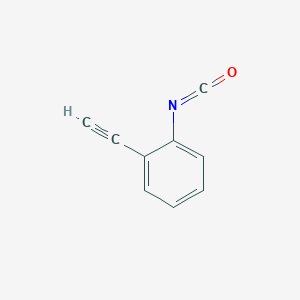
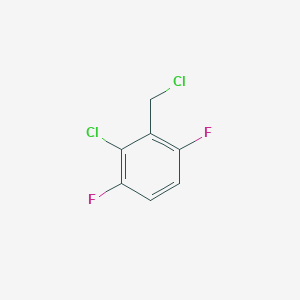
![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)
![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
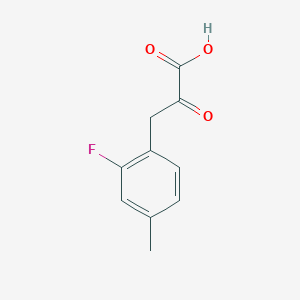
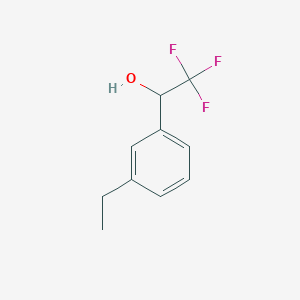
![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)
